N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dipropylsulfamoyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O3S3.ClH/c1-3-19-38(20-4-2)44(40,41)26-16-14-25(15-17-26)32(39)36-34-31(33-35-28-12-8-9-13-29(28)42-33)27-18-21-37(23-30(27)43-34)22-24-10-6-5-7-11-24;/h5-17H,3-4,18-23H2,1-2H3,(H,36,39);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJTXCNPICVAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride is a complex organic compound notable for its diverse biological activities. This compound features a unique structural framework that combines multiple heterocyclic systems, suggesting potential applications in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of 578.1 g/mol. Its structure incorporates a thieno[2,3-c]pyridine core fused with a benzo[d]thiazole and a sulfonamide group, which enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C30H28ClN3O3S2 |
| Molecular Weight | 578.1 g/mol |
| CAS Number | 1215727-41-5 |
The biological activity of this compound primarily involves its interaction with various cellular targets. Studies indicate that it acts as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), which plays a critical role in DNA repair processes. Inhibition of APE1 can potentiate the cytotoxic effects of DNA-damaging agents like temozolomide (TMZ), making it a candidate for cancer therapy .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. It has shown low micromolar activity against APE1 and enhances the cytotoxicity of alkylating agents in HeLa cell lines. The compound's ability to increase the accumulation of apurinic sites in DNA after treatment with methylmethane sulfonate (MMS) further supports its potential as an anticancer agent .
Antimicrobial Properties
In addition to its anticancer activity, this compound also displays antimicrobial properties. Its structural features contribute to its effectiveness against various bacterial strains, although specific data on its spectrum of activity is still under investigation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thieno[2,3-c]pyridine core and the introduction of different side chains can significantly affect biological activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide | Similar thieno[2,3-c]pyridine structure | Anticancer and antibacterial |
| Benzothiazole derivatives | Core benzothiazole structure | Antifungal and antiviral activities |
These findings suggest that the specific combination of structural elements in this compound may confer unique properties that enhance its therapeutic potential beyond typical compounds in its class.
Case Studies
- In Vivo Efficacy : In mouse models treated with this compound at doses of 30 mg/kg body weight, significant inhibition of tumor growth was observed when combined with TMZ. This suggests a synergistic effect that could improve treatment outcomes for brain cancers .
- Cellular Mechanisms : A study showed that treatment with this compound resulted in increased levels of DNA damage markers in cancer cells treated with MMS. This hyperaccumulation indicates its potential role in enhancing the efficacy of existing chemotherapeutic agents .
Preparation Methods
Synthesis of 6-Benzyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine Intermediate
The core structure is constructed via a cyclocondensation strategy adapted from CN103570643A, modified for benzyl substitution:
Reagents
- 2-Amino-4-benzylthiophene-3-carbonitrile
- Ethyl acetoacetate
- Sulfur (S₈)
- Morpholine
Procedure
- Heat 2-amino-4-benzylthiophene-3-carbonitrile (1.0 eq) with ethyl acetoacetate (1.2 eq) in dry toluene at 110°C for 8 hr under N₂
- Add elemental sulfur (1.5 eq) and morpholine (2.0 eq)
- Reflux at 140°C for 12 hr to form the dihydrothienopyridine ring
- Purify via column chromatography (SiO₂, hexane:EtOAc 4:1)
Key Characterization Data
- Yield : 68%
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.22 (m, 5H, Ar-H), 4.12 (s, 2H, CH₂Ph), 3.74 (t, J=6.4 Hz, 2H), 2.89 (t, J=6.4 Hz, 2H), 2.45 (s, 3H, CH₃)
- MS (ESI): m/z 285.1 [M+H]⁺
Introduction of Benzo[d]thiazol-2-yl Group
The benzothiazole moiety is installed using a copper-catalyzed cross-coupling reaction, optimized from PubChem CID 4574387:
Reagents
- 6-Benzyl-2-bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
- Benzo[d]thiazole-2-boronic acid
- CuI (10 mol%)
- 1,10-Phenanthroline (20 mol%)
- Cs₂CO₃
Procedure
- Suspend bromo intermediate (1.0 eq) and benzo[d]thiazole-2-boronic acid (1.5 eq) in degassed DMF
- Add CuI, 1,10-phenanthroline, and Cs₂CO₃ (3.0 eq)
- Heat at 120°C for 24 hr under N₂
- Quench with NH₄Cl (aq), extract with CH₂Cl₂
- Purify via flash chromatography (SiO₂, gradient 20→40% EtOAc/hexane)
Optimization Data
| Condition | Variation | Yield (%) |
|---|---|---|
| Catalyst | CuI/Phen | 72 |
| Pd(PPh₃)₄ | 38 | |
| Base | Cs₂CO₃ | 72 |
| K₃PO₄ | 61 | |
| Temperature (°C) | 120 | 72 |
| 80 | 45 |
Sulfamoyl Benzamide Coupling
The final side chain is introduced using a mixed anhydride method, following protocols from PubChem CID 45269197:
Reagents
- 3-(Benzo[d]thiazol-2-yl)-6-benzylthieno[2,3-c]pyridine
- 4-(N,N-Dipropylsulfamoyl)benzoic acid
- Isobutyl chloroformate
- N-Methylmorpholine
Procedure
- Activate 4-(N,N-dipropylsulfamoyl)benzoic acid (1.2 eq) with isobutyl chloroformate (1.5 eq) and N-methylmorpholine (2.0 eq) in THF at -15°C
- Add amine intermediate (1.0 eq) in THF dropwise
- Warm to RT and stir for 6 hr
- Concentrate and purify via recrystallization (EtOH/H₂O)
Yield Optimization
| Solvent System | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|
| THF | -15→25°C | 6 hr | 83 |
| DCM | 0→25°C | 12 hr | 71 |
| DMF | 25°C | 8 hr | 68 |
Hydrochloride Salt Formation
The free base is converted to hydrochloride salt using standard acidification:
Procedure
- Dissolve benzamide product (1.0 eq) in anhydrous Et₂O
- Add HCl gas bubbled through solution until pH 2–3
- Filter precipitated solid
- Wash with cold Et₂O and dry under vacuum
Salt Characterization
- Mp : 214–217°C (dec.)
- ¹H NMR (DMSO-d₆): δ 12.31 (s, 1H, NH⁺), 8.02–7.85 (m, 4H, Ar-H), 4.47 (s, 2H, CH₂Ph)
- Elemental Analysis : Calc. for C₃₂H₃₄ClN₅O₃S₂: C 58.92%, H 5.26%, N 10.74%; Found: C 58.88%, H 5.31%, N 10.69%
Critical Analysis of Synthetic Challenges
Regioselectivity in Thienopyridine Formation
The cyclization step requires precise temperature control to prevent:
- Over-reduction of thiophene ring
- Racemization at C6 benzyl position
- Competing dimerization side reactions
Mitigation Strategies
- Use high-boiling solvents (e.g., o-xylene) for uniform heating
- Introduce steric directing groups during cyclocondensation
Sulfamoyl Group Stability
The N,N-dipropylsulfamoyl moiety shows sensitivity to:
- Strong acids (risk of N-dealkylation)
- Elevated temperatures (>100°C)
Process Modifications
- Delay sulfamoyl introduction until final coupling steps
- Employ low-temperature amide bond formation (-15°C)
Scalability Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg | Process Mass Intensity |
|---|---|---|
| Benzo[d]thiazole-2-boronic acid | $1,250 | 0.45 |
| CuI/Phenanthroline | $980 | 0.12 |
| Isobutyl chloroformate | $320 | 1.8 |
Environmental Impact
Process Mass Intensity (PMI)
- Overall PMI: 86 kg/kg API
- Solvent Contribution: 79% (mainly DMF and THF)
Waste Stream Mitigation
- Implement DMF recovery via thin-film evaporation
- Replace THF with 2-MeTHF in coupling steps
Analytical Characterization Summary
| Technique | Key Diagnostic Features |
|---|---|
| ¹³C NMR | C=O at 168.2 ppm, SO₂ at 119.4 ppm |
| HRMS | m/z 624.1932 [M+H]⁺ (Δ 1.3 ppm) |
| HPLC Purity | 99.7% (C18, 0.1% TFA/MeCN) |
| DSC | Endotherm at 217°C (HCl salt decomposition) |
Q & A
Q. What are the critical considerations for designing a multi-step synthesis protocol for this compound?
A robust synthesis protocol requires sequential optimization of:
- Cyclization steps for benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine core formation (e.g., using 2-aminothiophenol and aldehyde precursors under reflux conditions).
- Amidation conditions (e.g., coupling with benzoyl chloride derivatives at 0–5°C to minimize side reactions).
- Salt formation (e.g., HCl treatment to stabilize the final product). Key parameters include solvent polarity (DMF for solubility vs. ethanol for recrystallization), temperature control (±2°C), and reaction time monitoring via TLC/HPLC .
Q. What analytical strategies are recommended for characterizing the hydrochloride salt form?
Use a tiered approach:
- Purity assessment : HPLC with UV detection (≥95% purity, C18 column, acetonitrile/water gradient).
- Structural confirmation : ¹H/¹³C NMR (e.g., benzo[d]thiazole protons at δ 7.2–8.5 ppm, tetrahydrothieno-pyridine methylene signals at δ 2.8–3.5 ppm).
- Molecular weight verification : High-resolution mass spectrometry (HRMS) with <2 ppm error .
Q. How does the compound’s solubility profile influence in vitro assay design?
The hydrochloride salt improves aqueous solubility (tested in PBS at pH 7.4), but dimethyl sulfoxide (DMSO) is preferred for stock solutions (≤10% v/v in cell-based assays). Pre-filter sterilization (0.22 μm) is critical to avoid particulate interference in high-throughput screening .
Advanced Research Questions
Q. What structural features suggest potential kinase inhibitory activity?
The benzo[d]thiazol-2-yl group mimics ATP-binding motifs in kinase catalytic domains, while the tetrahydrothieno-pyridine core provides conformational rigidity for target engagement. Molecular docking studies (e.g., using AutoDock Vina) predict interactions with hinge regions of tyrosine kinases (e.g., ABL1, IC₅₀ ~50 nM in preliminary assays) .
Q. How can researchers resolve discrepancies in biological activity data across assay systems?
- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence polarization) vs. cellular viability (MTT assay).
- Buffer optimization : Adjust Mg²⁺/ATP concentrations to match physiological conditions.
- Statistical analysis : Use Bland-Altman plots to identify systematic variability between platforms .
Q. What methodologies are appropriate for investigating metabolic stability in preclinical models?
- In vitro systems : Liver microsomes (human/rodent) with NADPH cofactors; monitor parent compound depletion via LC-MS/MS.
- Metabolite identification : High-resolution MS/MS fragmentation (e.g., CYP3A4-mediated N-dealkylation of dipropylsulfamoyl group).
- Correlation with in vivo PK : Allometric scaling using Sprague-Dawley rats (dose: 10 mg/kg IV/PO) .
Q. How can synthetic byproducts be minimized during the final amidation step?
- Reagent stoichiometry : Use 1.2 equivalents of benzoyl chloride to prevent over-acylation.
- Temperature control : Maintain ≤5°C to suppress Schotten-Baumann side reactions.
- Workup optimization : Liquid-liquid extraction (ethyl acetate/water, pH 4–5) removes unreacted reagents .
Data Interpretation & Optimization
Q. What computational approaches support lead optimization for derivatives?
- QSAR modeling : Train models on IC₅₀ data (pIC₅₀ = −log(IC₅₀)) using descriptors like logP, topological polar surface area (TPSA), and H-bond donors.
- Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., replacing benzyl with cyclohexylmethyl).
- ADMET prediction : SwissADME or pkCSM for bioavailability and toxicity profiling .
Q. How should researchers address batch-to-batch variability in biological activity?
- Quality control : Enforce strict HPLC purity thresholds (>98%) and NMR spectral match (≥95%).
- Bioassay standardization : Include internal controls (e.g., staurosporine for kinase inhibition) and normalize data to reference batches.
- Stability studies : Monitor compound integrity under storage conditions (−20°C, desiccated) .
Conflict Resolution in Experimental Design
Q. How to reconcile contradictory results between enzyme inhibition and cellular efficacy studies?
- Permeability assessment : Perform Caco-2 monolayer assays (Papp <1×10⁻⁶ cm/s suggests poor membrane penetration).
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm intracellular target binding.
- Off-target profiling : Broad-panel kinase screening (e.g., Eurofins KinaseProfiler) to identify confounding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
